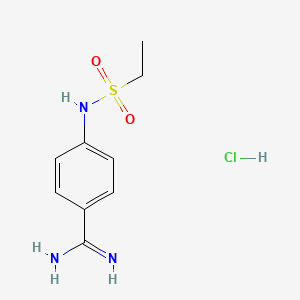

4-Ethanesulfonamidobenzene-1-carboximidamide hydrochloride

Description

4-Ethanesulfonamidobenzene-1-carboximidamide hydrochloride is a synthetic organic compound characterized by a benzene ring substituted with an ethanesulfonamide group (-SO₂NH-C₂H₅) at the 4-position and a carboximidamide group (-C(=NH)NH₂) at the 1-position, forming a hydrochloride salt. Ethanesulfonamide derivatives are often explored for their bioactivity, particularly in enzyme inhibition or receptor modulation, due to the sulfonamide group’s strong hydrogen-bonding capacity. The carboximidamide moiety may enhance solubility and binding affinity in biological systems, while the hydrochloride salt improves stability and crystallinity .

Properties

IUPAC Name |

4-(ethylsulfonylamino)benzenecarboximidamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2S.ClH/c1-2-15(13,14)12-8-5-3-7(4-6-8)9(10)11;/h3-6,12H,2H2,1H3,(H3,10,11);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGKCKCZAGDPVDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=C(C=C1)C(=N)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-ethanesulfonamidobenzene-1-carboximidamide hydrochloride involves several steps. One common synthetic route includes the reaction of 4-aminobenzenesulfonamide with ethyl chloroformate to form 4-ethanesulfonamidobenzene. This intermediate is then reacted with cyanamide under acidic conditions to yield 4-ethanesulfonamidobenzene-1-carboximidamide, which is subsequently converted to its hydrochloride salt .

Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

4-Ethanesulfonamidobenzene-1-carboximidamide hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the desired transformations . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Ethanesulfonamidobenzene-1-carboximidamide hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-ethanesulfonamidobenzene-1-carboximidamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function . This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural Differences :

- Substituent : Acetamido (-NHCOCH₃) replaces ethanesulfonamido (-SO₂NH-C₂H₅).

- Molecular Weight : Calculated as 214.24 g/mol (C₈H₁₀N₂O₃S), lighter than the target compound’s estimated weight (~290–310 g/mol).

Properties and Implications :

- Acetamido derivatives are historically significant as sulfonamide antibiotics, suggesting the target compound may share antimicrobial or enzyme-inhibitory properties .

4-Bromo-N-(2-Methoxyethyl)benzene-1-carboximidamide Hydrochloride (CAS 1423029-77-9)

Structural Differences :

- Substituents : Bromo (-Br) at the 4-position and a methoxyethyl (-N-CH₂CH₂-OCH₃) group on the carboximidamide nitrogen.

- Molecular Formula/Weight : C₁₀H₁₃BrClN₂O / 293.58 g/mol.

Properties and Implications :

- Bromine’s electron-withdrawing effect may increase electrophilicity, altering reactivity in substitution reactions.

- This derivative’s applications in industrial research suggest utility in drug discovery or material science .

4-(Benzyloxy)benzene-1-carboximidamide Hydrochloride (CAS 57928-60-6)

Structural Differences :

- Substituent : Benzyloxy (-OCH₂C₆H₅) replaces ethanesulfonamido.

- Molecular Formula/Weight : C₁₄H₁₅ClN₂O / 262.74 g/mol (hydrochloride salt).

Properties and Implications :

- The bulky benzyloxy group increases lipophilicity, likely enhancing blood-brain barrier penetration but reducing water solubility.

- Such derivatives are often explored in CNS-targeted therapies or as intermediates in synthesizing kinase inhibitors .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Potential Applications |

|---|---|---|---|---|---|

| 4-Ethanesulfonamidobenzene-1-carboximidamide HCl | N/A | C₉H₁₄ClN₃O₂S (est.) | ~290–310 (est.) | -SO₂NH-C₂H₅, -C(=NH)NH₂·HCl | Enzyme inhibition, antimicrobial |

| 4-Acetamidobenzenesulfonamide | 121-61-9 | C₈H₁₀N₂O₃S | 214.24 | -NHCOCH₃, -SO₂NH₂ | Antibacterial agents |

| 4-Bromo-N-(2-Methoxyethyl)benzene-1-carboximidamide HCl | 1423029-77-9 | C₁₀H₁₃BrClN₂O | 293.58 | -Br, -N-CH₂CH₂-OCH₃ | Drug discovery intermediates |

| 4-(Benzyloxy)benzene-1-carboximidamide HCl | 57928-60-6 | C₁₄H₁₅ClN₂O | 262.74 | -OCH₂C₆H₅, -C(=NH)NH₂·HCl | CNS therapeutics, kinase inhibitors |

Analytical and Stability Considerations

- RP-HPLC Methods : Stability-indicating RP-HPLC techniques are commonly employed for carboximidamide hydrochlorides (e.g., dosulepin and methylcobalamin), suggesting similar methods could quantify the target compound’s purity and degradation products under stress conditions .

- Stability : Hydrochloride salts generally exhibit enhanced stability over free bases. Ethanesulfonamidobenzene derivatives may require protection from light and moisture to prevent hydrolysis of the sulfonamide or carboximidamide groups .

Biological Activity

4-Ethanesulfonamidobenzene-1-carboximidamide hydrochloride is a chemical compound with the molecular formula C9H14ClN3O2S and a molecular weight of 263.75 g/mol. This compound is of interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. Understanding its biological activity can provide insights into its therapeutic applications and mechanisms of action.

- Molecular Formula : C9H14ClN3O2S

- Molecular Weight : 263.75 g/mol

- CAS Number : 1803583-35-4

- Appearance : White to almost white powder

Antibacterial Activity

Research has shown that sulfonamide derivatives exhibit significant antibacterial properties. For example, studies on related compounds have demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds often range from 16 to 128 mg/L against common pathogens like Staphylococcus aureus and Escherichia coli.

| Compound | MIC (mg/L) | Target Bacteria |

|---|---|---|

| Compound A | 16 | S. aureus |

| Compound B | 32 | E. coli |

| 4-Ethanesulfonamidobenzene-1-carboximidamide hydrochloride | TBD | TBD |

Anticancer Activity

Preliminary investigations into the anticancer potential of sulfonamide derivatives suggest they may induce apoptosis in cancer cells through the inhibition of specific kinases or by disrupting metabolic pathways. For instance, compounds structurally similar to 4-Ethanesulfonamidobenzene-1-carboximidamide hydrochloride have shown promise in inhibiting tumor growth in vitro.

Case Studies

-

Case Study on Antibacterial Efficacy :

A study evaluated the antibacterial efficacy of various sulfonamide derivatives against Staphylococcus aureus. The results indicated that modifications to the benzene ring significantly enhanced antibacterial activity, with some derivatives achieving MIC values as low as 16 mg/L. -

Case Study on Anticancer Properties :

In vitro studies demonstrated that certain sulfonamide compounds could inhibit the growth of cancer cell lines by inducing cell cycle arrest and apoptosis. These findings suggest that 4-Ethanesulfonamidobenzene-1-carboximidamide hydrochloride may have similar effects, warranting further investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.